

3-Chloro-5-cholestene molecular weight and formula

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Compound of Interest

Compound Name: 3-Chloro-5-cholestene

CAS No.: 96345-96-9

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An In-Depth Technical Guide to **3-Chloro-5-cholestene**: Physicochemical Profiling and Experimental Methodologies

Executive Summary

In the landscape of sterol chemistry and lipid-based drug delivery, **3-Chloro-5-cholestene** (commonly known as cholesteryl chloride) serves as a critical structural analog to cholesterol. By substituting the 3β -hydroxyl group of cholesterol with a halogen (chlorine), researchers fundamentally alter the molecule's hydrogen-bonding capacity, lipophilicity, and phase-transition behaviors. This whitepaper provides a comprehensive analysis of the molecular weight, chemical formula, and physicochemical properties of **3-Chloro-5-cholestene**, alongside field-proven synthesis protocols and its applications in lipid nanoparticle (LNP) engineering and liquid crystal formulation.

Physicochemical Profiling and Molecular Data

The fundamental utility of **3-Chloro-5-cholestene** stems from its precise molecular architecture. The replacement of the hydroxyl group with a chlorine atom increases the overall

lipophilicity of the molecule while eliminating its ability to act as a hydrogen bond donor. This is mathematically and structurally reflected in its molecular formula and weight.

According to authoritative chemical databases such as PubChem[1] and commercial standards from Sigma-Aldrich[2], the core quantitative metrics of **3-Chloro-5-cholestene** are summarized in Table 1.

Table 1: Quantitative Physicochemical Properties of **3-Chloro-5-cholestene**

Property	Value	Scientific Implication
IUPAC Name	(3S,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene	Defines the exact stereochemistry, highlighting the retention of the sterol backbone configuration.
Molecular Formula	C ₂₇ H ₄₅ Cl	Indicates the loss of oxygen and one hydrogen from cholesterol (C ₂₇ H ₄₆ O), replaced by a single chlorine atom[1][3].
Molecular Weight	405.10 g/mol	Crucial for stoichiometric calculations in lipid nanoparticle (LNP) molar ratios[2].
Monoisotopic Mass	404.32098 Da	Essential for precise identification via high-resolution Gas Chromatography-Mass Spectrometry (GC-MS)[4].
CAS Registry Number	910-31-6	Standard identifier for regulatory and procurement tracking[2][3].
Melting Point	94–96 °C	Dictates the thermal energy required for phase transitions in liquid crystal applications[2].

Structural and Mechanistic Insights

The substitution at the C-3 position of the gonane ring system is not merely a functional group swap; it is a strategic modulation of the molecule's biophysical behavior.

- Ablation of Hydrogen Bonding: Native cholesterol intercalates into phospholipid bilayers, orienting its 3 β -hydroxyl group toward the aqueous interface to hydrogen-bond with lipid headgroups. **3-Chloro-5-cholestene** lacks this hydrogen-bonding capability. Consequently, it embeds deeper into the hydrophobic core of lipid bilayers or liquid crystal matrices, altering membrane fluidity and rigidity.
- Liquid Crystalline Behavior: **3-Chloro-5-cholestene** is a classic cholesteric (chiral nematic) liquid crystal. The chiral centers of the sterol backbone, combined with the polarizable carbon-chlorine bond, allow the molecules to stack in helical formations. This structural stacking reflects circularly polarized light, making it highly valuable in thermochromic sensors and optical materials[1].

Experimental Protocol: Synthesis and Purification Workflow

To utilize **3-Chloro-5-cholestene** in advanced formulations, high-purity material is required. While commercially available[2][3], synthesizing it from cholesterol provides a foundational understanding of sterol reactivity. The following protocol utilizes thionyl chloride (SOCl₂) and operates via an S_Ni (internal nucleophilic substitution) mechanism, which uniquely preserves the 3 β stereochemistry of the precursor.

Step-by-Step Methodology

Step 1: Reactant Preparation and Environmental Control

- Action: Dissolve 10.0 g of anhydrous cholesterol in 50 mL of anhydrous chloroform (CHCl₃) within a round-bottom flask under a continuous nitrogen (N₂) atmosphere.
- Causality: Water violently reacts with thionyl chloride to form HCl and SO₂. Anhydrous conditions are mandatory to prevent reagent depletion and to ensure maximum chlorination efficiency of the sterol.

Step 2: Reagent Addition

- Action: Chill the reaction vessel in an ice bath (0–5 °C). Slowly add 5.0 mL of thionyl chloride dropwise using an addition funnel over 30 minutes.

- Causality: The reaction between the 3β -hydroxyl group and SOCl_2 forms a chlorosulfite intermediate. This step is highly exothermic. Dropwise addition controls the thermal output, preventing unwanted elimination reactions that would yield 3,5-cholestadiene as a contaminant.

Step 3: Thermal Activation (Reflux)

- Action: Remove the ice bath and heat the mixture to mild reflux (approx. $60\text{ }^\circ\text{C}$) for 2 hours.
- Causality: Thermal energy drives the decomposition of the chlorosulfite intermediate. The $\text{S}_\text{N}1$ mechanism ensures the chlorine atom attacks from the same face as the departing sulfite group, releasing SO_2 and HCl gases and yielding 3β -chloro-5-cholestene with complete retention of configuration.

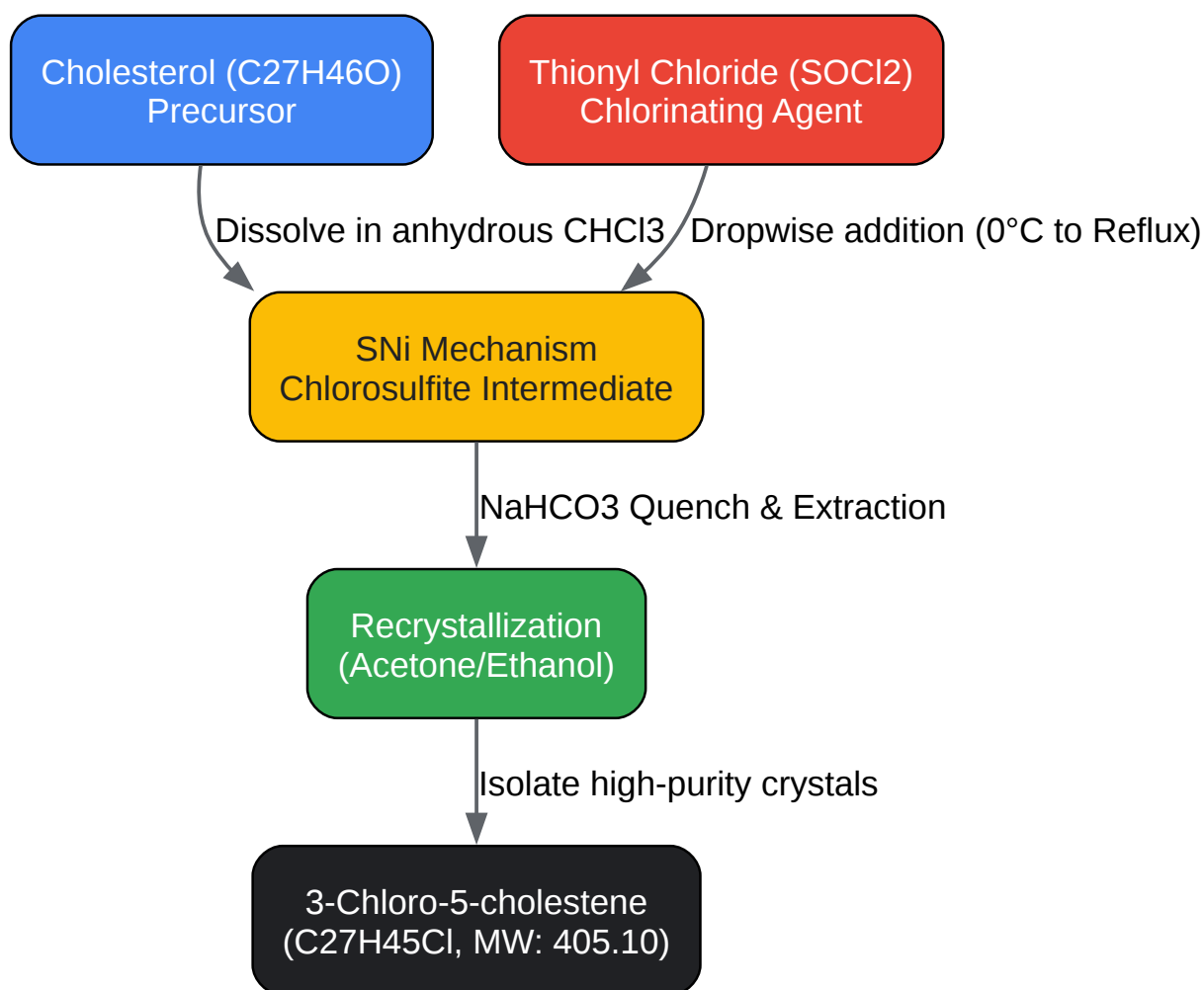
Step 4: Quenching and Phase Separation

- Action: Cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO_3) solution. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Causality: NaHCO_3 neutralizes residual HCl and unreacted SOCl_2 . Failure to neutralize the acid can lead to acid-catalyzed isomerization of the C5-C6 double bond.

Step 5: Recrystallization

- Action: Evaporate the chloroform under reduced pressure. Recrystallize the crude solid from hot acetone or an ethanol/ethyl acetate mixture.
- Causality: Recrystallization exploits the differential solubility of the target compound versus elimination byproducts. **3-Chloro-5-cholestene** forms distinct, needle-like crystals, yielding a final product with $>97\%$ purity, matching commercial standards[2].

Process Visualization



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Caption: Synthesis workflow of **3-Chloro-5-cholestene** from cholesterol via an S_Ni mechanism.

Analytical Verification via GC-MS

To validate the synthesized or procured **3-Chloro-5-cholestene**, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[5][6].

- Chromatographic Behavior: Due to its high molecular weight (405.10 g/mol) and lipophilicity, **3-Chloro-5-cholestene** elutes late on standard non-polar capillary columns (e.g., DB-5MS) [7].

- Mass Fragmentation Causality: In the electron ionization (EI) source, the molecular ion peak (M^+) is observed at m/z 404/406 (reflecting the ^{35}Cl and ^{37}Cl isotopic distribution in a 3:1 ratio). A prominent fragment occurs at m/z 369, corresponding to the loss of the chlorine radical ($[M-\text{Cl}]^+$), confirming the presence of the halogenated sterol backbone.

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